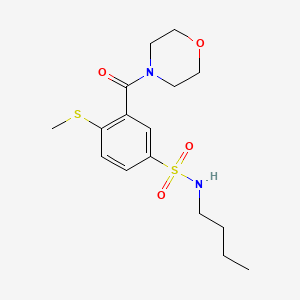
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide
描述
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide, commonly known as 'DPBA', is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DPBA is a white to off-white crystalline powder that is soluble in organic solvents.
科学研究应用
DPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DPBA has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, DPBA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metal ions. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
In environmental science, DPBA has been used as a herbicide for the control of weeds in crops such as soybeans, corn, and wheat.
作用机制
The mechanism of action of DPBA is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. DPBA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPBA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, DPBA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
DPBA has several advantages for lab experiments, including its ease of synthesis and its ability to form strong coordination bonds with metal ions. However, DPBA has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of DPBA. One direction is the development of DPBA-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of novel DPBA derivatives with improved properties, such as increased solubility and decreased toxicity. Additionally, the use of DPBA as a building block for the synthesis of MOFs with specific properties is an area of active research.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-15-9-10-17(16(20)12-15)23-13-18(22)21-11-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-10,12H,4-5,8,11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMMFFTWGMJFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4875646.png)
![7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4875651.png)
![8-{[(2-chlorophenyl)amino]carbonyl}tribenzo[b,e,g][1,4]dioxocine-7-carboxylic acid](/img/structure/B4875660.png)
![4-[(3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4875679.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4875688.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4875693.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4875701.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4875713.png)
![2-(3-pyridinyl)-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4875733.png)
![4-[(3-nitrobenzoyl)amino]butanoic acid](/img/structure/B4875741.png)
![N-[3-(N-{[2-(4-tert-butylphenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4875742.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4875749.png)
![6-(2-pyridinyl)-2-(2-pyridinylmethyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4875757.png)
